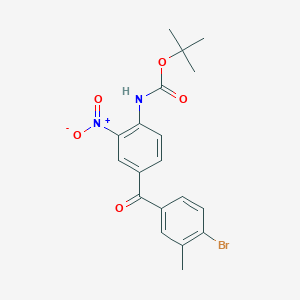

Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate

Description

Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate is a synthetic aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a 2-nitrophenyl scaffold, further substituted with a 4-bromo-3-methylbenzoyl moiety. This compound is likely an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or radiopharmaceuticals, given the structural parallels to other carbamate derivatives used in such applications . Its synthesis is expected to involve Suzuki-Miyaura cross-coupling or nitro reduction reactions, as evidenced by similar compounds in the literature .

Properties

IUPAC Name |

tert-butyl N-[4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O5/c1-11-9-12(5-7-14(11)20)17(23)13-6-8-15(16(10-13)22(25)26)21-18(24)27-19(2,3)4/h5-10H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYHJINWRWCUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The addition of a nitro group to the phenyl ring.

Carbamate Formation: The reaction of the brominated and nitrated intermediate with tert-butyl isocyanate to form the final carbamate product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The tert-butyl group can be replaced with other alkyl groups through alkylation reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of carbamate compounds can exhibit anticancer properties. Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .

1.2 Neuroprotective Effects

Recent studies have shown that related compounds possess neuroprotective effects against amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The mechanism involves reducing oxidative stress and inflammation in neuronal cells, suggesting that this compound could be explored for similar effects .

Agrochemical Applications

2.1 Pesticidal Properties

this compound has potential applications as a pesticide due to its structural characteristics that may enhance its efficacy against pests and pathogens. Research has indicated that compounds with similar structures can disrupt biological processes in insects, making them effective as insecticides .

2.2 Herbicidal Activity

The compound's ability to inhibit specific enzymes involved in plant growth suggests potential herbicidal applications. By targeting these pathways, it could effectively control weed populations without harming desirable crops.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and protection-deprotection strategies to ensure functional group integrity during synthesis. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| Compound A | Structure | Anticancer | Induces apoptosis in cancer cells |

| Compound B | Structure | Neuroprotection | Reduces oxidative stress |

| Compound C | Structure | Pesticide | Effective against specific pests |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Molecules examined the neuroprotective effects of a related compound under amyloid-beta exposure. The results indicated significant reductions in cell death and oxidative stress markers when treated with the compound compared to controls .

Case Study 2: Pesticidal Efficacy

Research conducted on the pesticidal efficacy of similar carbamates demonstrated their effectiveness against common agricultural pests. The studies showed a marked reduction in pest populations when applied at specified concentrations, highlighting their potential for agricultural use .

Mechanism of Action

The mechanism of action of tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated methylbenzoyl moiety can interact with enzymes or receptors. The carbamate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : The target compound shares synthetic pathways (e.g., Suzuki coupling) with analogs like 34b and 34c , which exhibit moderate to good yields (59–68%) . The bromine atom in the target compound may enhance reactivity in subsequent substitution reactions, similar to brominated intermediates in radiopharmaceutical synthesis .

Substituent Effects: Electron-Withdrawing Groups: The 2-nitro group and bromine in the target compound likely reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.

Molecular Weight : The target compound’s molecular weight (~450 g/mol) is significantly higher than furan/thiophene analogs (~330–346 g/mol) due to the 4-bromo-3-methylbenzoyl group. This may influence solubility and pharmacokinetics.

Carbamate Modifications

- tert-butyl vs. However, tert-butyl derivatives offer superior stability under acidic or enzymatic conditions, making them preferable in prodrug design .

- Aryl vs. Heteroaryl Substituents : Replacing the benzoyl group with heteroaryl rings (e.g., furan or thiophene in 34b and 34c ) alters electronic properties and binding affinity in kinase inhibitors. The bromine in the target compound may facilitate radiolabeling (e.g., with $^{18}\text{F}$) for imaging applications .

Nitro Group Reactivity

The 2-nitro group in the target compound is a common precursor for amine synthesis via reduction (e.g., catalytic hydrogenation). This mirrors the conversion of 34a to 35a (97% yield), where nitro reduction yields primary amines for further functionalization .

Biological Activity

Tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and various applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₃BrN₂O₄

- Molecular Weight: 317.14 g/mol

- CAS Number: 2102411-38-9

- Appearance: Pale yellow solid

- Purity: 98%

The compound features a tert-butyl group attached to a nitrogen atom, which is further bonded to a phenyl moiety containing both bromine and nitro substituents. The unique combination of these groups is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of specific functional groups that enhance the compound's reactivity and biological activity. The synthetic pathway often includes:

- Formation of the nitrophenyl component.

- Introduction of the bromine substituent.

- Coupling with the tert-butyl carbamate moiety.

This multi-step process is crucial for achieving the desired structural characteristics that contribute to its biological properties.

Biological Activity

This compound has shown potential in various biological assays, particularly in medicinal chemistry contexts. Key areas of interest include:

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with nitro and bromo groups have been linked to enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 (colon carcinoma) | < 10 | |

| Compound B | A-431 (epidermoid carcinoma) | < 5 |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Kinases: Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in cancer progression.

- Reduction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds can modulate oxidative stress responses in cells, thereby protecting against apoptosis induced by oxidative damage.

Case Studies

-

In Vitro Studies:

- Research involving the compound indicated significant cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent.

- Further investigations are required to elucidate the detailed pathways affected by this compound.

-

In Vivo Studies:

- Animal models are needed to assess the pharmacokinetics and bioavailability of this compound.

- Initial findings show promise in reducing tumor growth rates when administered in specific dosages.

Q & A

Basic Question: What are the recommended synthetic routes for tert-butyl (4-(4-bromo-3-methylbenzoyl)-2-nitrophenyl)carbamate?

Answer:

The synthesis typically involves coupling a bromo-methylbenzoyl intermediate with a nitro-substituted phenylcarbamate precursor. A general approach includes:

- Step 1: Formation of the benzoyl intermediate via Friedel-Crafts acylation using 4-bromo-3-methylbenzoic acid and a nitro-substituted benzene derivative.

- Step 2: Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in acetonitrile) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Key Considerations: Monitor reaction progress using TLC and confirm product identity via H NMR and mass spectrometry (MS) .

Basic Question: How can researchers purify and characterize this compound?

Answer:

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4 to 1:2) or recrystallization from ethanol/water mixtures .

- Characterization:

- NMR Spectroscopy: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), aromatic protons (δ 7.0–8.5 ppm), and nitro group (electron-withdrawing effects on adjacent protons) .

- IR Spectroscopy: Detect carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Storage: Store at room temperature in a dry, dark environment, away from strong acids/bases or oxidizing agents .

- Spill Management: Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid direct contact .

Advanced Question: How can reaction conditions be optimized for higher yields?

Answer:

- Solvent Selection: Acetonitrile or DMF improves solubility of polar intermediates .

- Catalyst Screening: Test Pd-based catalysts for coupling steps or Lewis acids (e.g., AlCl₃) for acylation .

- Temperature Control: Elevated temperatures (80–100°C) may accelerate Boc protection but risk decomposition; monitor via in-situ FTIR .

Case Study: In analogous carbamate syntheses, Cs₂CO₃ increased yields by 15% compared to K₂CO₃ due to enhanced deprotonation efficiency .

Advanced Question: How does the nitro group influence the compound’s stability and reactivity?

Answer:

- Electrophilicity: The nitro group activates the benzene ring toward nucleophilic substitution but may promote degradation under acidic or reducing conditions .

- Photostability: Nitroaromatics are prone to photodegradation; store in amber vials and avoid UV light exposure .

- Reactivity: Nitro groups can be reduced to amines (e.g., using H₂/Pd-C), enabling downstream functionalization .

Advanced Question: What crystallographic methods are suitable for structural analysis?

Answer:

- X-ray Crystallography: Use SHELXL or SHELXS for structure refinement. Single crystals can be grown via slow evaporation of dichloromethane/hexane mixtures .

- Key Parameters: Analyze dihedral angles between the benzoyl and carbamate groups to assess steric hindrance .

- Data Validation: Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds involving the nitro group) .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions .

- Molecular Dynamics (MD): Simulate interactions with enzymes or metal catalysts to design targeted derivatives .

- Software Tools: Gaussian 16 (DFT) or GROMACS (MD) are widely used. PubChem data (CID: [retrieve from database]) provides initial structural inputs .

Advanced Question: What strategies resolve contradictions in spectral data during characterization?

Answer:

- Multi-Technique Validation: Combine C NMR, HSQC, and HMBC to resolve overlapping signals in aromatic regions .

- Isotopic Labeling: Use N-labeled nitro groups to track chemical shifts in complex environments .

- Contingency Plan: If MS and NMR conflict, repeat synthesis with deuterated solvents to exclude solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.